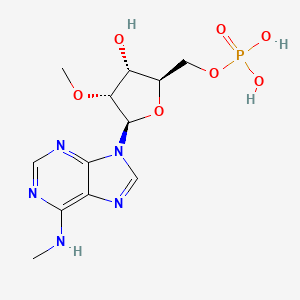
2'-O-Methyl-N6-methyladenosine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,2’-Dimethyladenosine 5’-Monophosphate is a modified nucleotide with the molecular formula C12H18N5O7P and a molecular weight of 375.27 g/mol . This compound is a derivative of adenosine monophosphate, where methyl groups are attached to the 6th and 2’ positions of the adenosine moiety. It is often used in biochemical research due to its unique structural properties and biological activities.
Métodos De Preparación
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature and pH conditions to ensure selective methylation at the desired positions.
Industrial production methods may involve more scalable processes, including the use of automated synthesizers and high-throughput purification techniques to obtain the compound in large quantities with high purity.
Análisis De Reacciones Químicas
6,2’-Dimethyladenosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,2’-Dimethyladenosine 5’-Monophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation . The methyl groups at the 6th and 2’ positions play a crucial role in modulating the interactions between RNA and various proteins, including RNA-binding proteins and enzymes involved in RNA processing . This modification can affect the overall gene expression profile and cellular functions.
Comparación Con Compuestos Similares
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to its specific methylation pattern, which distinguishes it from other similar compounds such as:
N6-Methyladenosine 5’-Monophosphate: This compound has a methyl group at the 6th position but lacks the 2’ methylation.
N6,N6-Dimethyladenosine 5’-Monophosphate: This compound has two methyl groups at the 6th position but no methylation at the 2’ position.
The unique methylation pattern of 6,2’-Dimethyladenosine 5’-Monophosphate provides distinct biochemical properties and biological activities, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C12H18N5O7P |
|---|---|
Peso molecular |
375.27 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
RCPFPDICXYXAPF-WOUKDFQISA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)

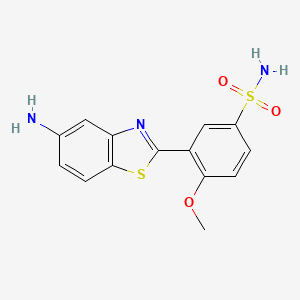
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)

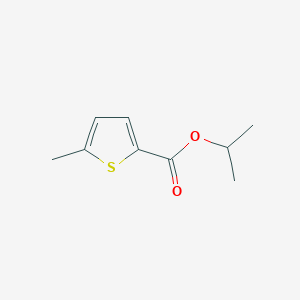

![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
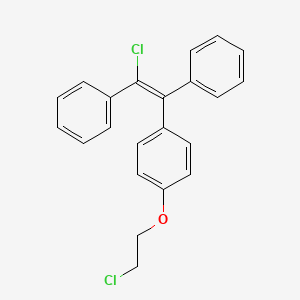

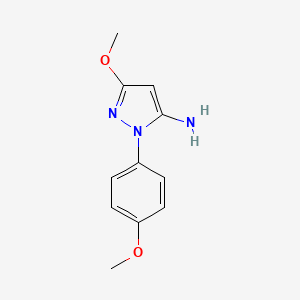
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
